

# Application Note: Quantification of Onradivir in Human Plasma by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Onradivir monohydrate	
Cat. No.:	B15194648	Get Quote

### **Abstract**

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of Onradivir in human plasma. Onradivir (ZSP1273) is a novel antiviral agent that inhibits the PB2 subunit of the influenza virus RNA polymerase.[1] This method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over the concentration range of 1 to 1000 ng/mL. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of Onradivir.

## Introduction

Onradivir is an investigational antiviral drug with potent activity against influenza A viruses.[1] To support its clinical development, a reliable and sensitive bioanalytical method is required to measure its concentrations in biological matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of drugs in complex biological fluids due to its high selectivity, sensitivity, and speed.[2] This application note presents a detailed protocol for the quantification of Onradivir in human plasma using a validated HPLC-MS/MS method.

## **Experimental**



### 2.1. Chemicals and Reagents

- Onradivir reference standard (purity >99%)
- Onradivir-d4 (internal standard, IS) (purity >99%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

### 2.2. Instrumentation

- HPLC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
- Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 μm or equivalent

### 2.3. LC-MS/MS Conditions

A summary of the optimized HPLC and MS/MS parameters is provided in the table below.



Parameter	Condition
HPLC Conditions	
Column	Waters XBridge C18, 2.1 x 50 mm, 3.5 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and reequilibrate for 1.4 min.
Injection Volume	5 μL
Column Temperature	40 °C
Autosampler Temperature	10 °C
MS/MS Conditions	
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Onradivir:m/z 453.2 $\rightarrow$ 254.1 (Quantifier), m/z 453.2 $\rightarrow$ 156.1 (Qualifier)Onradivir-d4:m/z 457.2 $\rightarrow$ 258.1
Ion Source Temperature	550 °C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	Medium
Nebulizer Gas (GS1)	50 psi
Heater Gas (GS2)	60 psi

## 2.4. Preparation of Standard and Quality Control (QC) Samples



Stock solutions of Onradivir and Onradivir-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions for calibration curves and QC samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

Calibration standards (1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (Low: 3 ng/mL, Medium: 80 ng/mL, High: 800 ng/mL) were prepared by spiking the appropriate working solutions into blank human plasma.

## **Sample Preparation Protocol**

A simple and efficient protein precipitation method was used for sample extraction.

- Pipette 50 μL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 200 μL of the internal standard working solution (Onradivir-d4 in acetonitrile, 50 ng/mL).
- Vortex mix for 30 seconds to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer 100 μL of the supernatant to an HPLC vial.
- Inject 5 μL into the HPLC-MS/MS system.

## **Method Validation Summary**

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to established guidelines.[3]



Validation Parameter	Result
Linearity	The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.995.
Lower Limit of Quantification (LLOQ)	1 ng/mL, with accuracy and precision within ±20%.
Accuracy	The accuracy for QC samples was within 95.3% to 104.7% of the nominal concentrations.
Precision (Intra- and Inter-day)	The intra- and inter-day precision (as %CV) for QC samples were both less than 8.5%.
Recovery	The mean extraction recovery of Onradivir was determined to be between 88.9% and 94.2%.
Matrix Effect	The matrix effect was found to be negligible, with the IS normalizing any ion suppression or enhancement.
Stability	Onradivir was stable in human plasma for at least 6 hours at room temperature, for 3 freeze-thaw cycles, and for 30 days at -80 °C.

## Conclusion

A highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of Onradivir in human plasma has been developed and validated. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in support of clinical and preclinical studies.

## **Protocols**

# Protocol 1: Sample Preparation for Onradivir Quantification in Human Plasma

Objective: To extract Onradivir and its internal standard from human plasma samples for HPLC-MS/MS analysis.



#### Materials:

- Human plasma samples (stored at -80 °C)
- Internal Standard (IS) working solution (Onradivir-d4 in acetonitrile, 50 ng/mL)
- Microcentrifuge tubes (1.5 mL)
- · Pipettes and tips
- Vortex mixer
- · Refrigerated microcentrifuge
- HPLC vials with inserts

#### Procedure:

- Thaw plasma samples on ice.
- Label microcentrifuge tubes for each sample, calibration standard, and QC.
- Pipette 50 μL of each plasma sample into the corresponding labeled tube.
- Add 200 μL of the IS working solution to each tube.
- Cap the tubes and vortex at high speed for 30 seconds.
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
- Carefully collect 100 μL of the clear supernatant without disturbing the protein pellet and transfer it to an HPLC vial.
- Seal the vials and place them in the autosampler for analysis.

## Protocol 2: HPLC-MS/MS System Operation for Onradivir Analysis

Objective: To set up and run the HPLC-MS/MS system for the quantification of Onradivir.



### Procedure:

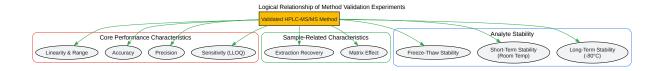
- System Preparation:
  - Ensure mobile phase reservoirs are sufficiently filled (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).
  - Purge the HPLC pumps to remove any air bubbles.
  - Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least
    15 minutes or until a stable baseline is achieved.
- Mass Spectrometer Setup:
  - Load the Onradivir quantification method with the specified MRM transitions and source parameters (as listed in the table above).
  - Perform a system suitability check by injecting a mid-level QC sample to ensure proper sensitivity and peak shape.
- Sequence Setup:
  - Create a sequence table in the instrument control software.
  - The sequence should include blank injections, calibration standards from low to high concentration, QC samples, and the unknown samples.
- Run the Sequence:
  - Start the sequence run.
  - Monitor the system for any pressure fluctuations or errors during the run.
- Data Processing:
  - After the run is complete, process the data using the appropriate software (e.g., Analyst, MassLynx).



- Integrate the peaks for Onradivir and Onradivir-d4.
- Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards.
- Quantify the unknown samples using the regression equation from the calibration curve.

### **Visualizations**

Caption: Workflow for Onradivir quantification in plasma.



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Caption: Key parameters for bioanalytical method validation.

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